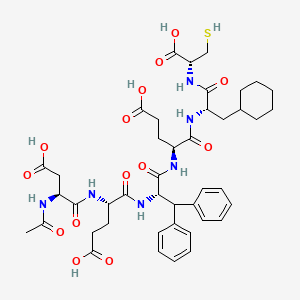

AcAsp-Glu-Dif-Glu-Cha-Cys

Description

Significance of Peptide Science in Chemical Biology and Molecular Research

Peptide science stands as a cornerstone in the fields of chemical biology and molecular research, providing critical tools and insights into complex biological systems. frontiersin.orgletpub.com Peptides, which are short chains of amino acids, play a vast number of roles in nature, acting as hormones, drugs, neurotransmitters, and toxins. acs.org Their inherent biological activity and specificity make them invaluable for investigating cellular functions, protein-protein interactions, and disease pathways. frontiersin.orguq.edu.au The ability to synthesize peptides, including those with non-canonical amino acids, allows researchers to create tailored molecules for specific research questions, leading to advancements in drug discovery and the understanding of disease mechanisms. acs.orgnih.gov This synthetic versatility has cemented the role of peptides in developing new therapeutic agents and research tools to probe biological processes that are otherwise difficult to study. frontiersin.orgnih.gov

Overview of "AcAsp-Glu-Dif-Glu-Cha-Cys" as a Model Peptide System

The compound this compound is a synthetic hexapeptide that has emerged as a significant model system in biochemical research. vulcanchem.comeurogentec.com It is recognized as a potent, product-based inhibitor of the Hepatitis C Virus (HCV) NS3 protease. medchemexpress.com The structure of this peptide is notable for its inclusion of non-standard residues, which are key to its inhibitory function.

The sequence is composed of:

AcAsp : An N-terminally acetylated Aspartic acid. vulcanchem.com

Glu : Glutamic acid. vulcanchem.com

Dif-Glu : A dipeptide isomer of glutamic acid, which enhances structural rigidity. vulcanchem.com

Cha : Cyclohexylalanine, a hydrophobic amino acid. vulcanchem.com

Cys : A C-terminal Cysteine. vulcanchem.com

| Property | Value |

| Molecular Formula | C43H56N6O14S eurogentec.com |

| Molecular Weight | 913.0 g/mol vulcanchem.com |

| Sequence | Ac-Asp-Glu-Dif-Glu-Cha-Cys-OH eurogentec.com |

An interactive data table summarizing the key properties of this compound.

The design of peptide-based inhibitors has evolved significantly over the decades. nih.gov Early efforts often focused on mimicking the natural substrates of enzymes. nih.govbiorxiv.org However, these first-generation peptide inhibitors frequently suffered from poor metabolic stability and low bioavailability. nih.govoup.com To overcome these limitations, medicinal chemists developed the concept of peptidomimetics, which involves modifying peptides to have more drug-like properties while retaining their biological activity. researchgate.netnih.gov This can include introducing unnatural amino acids, cyclizing the peptide backbone, or replacing peptide bonds with more stable isosteres. nih.gov A classic example of this evolution is the development of Angiotensin-Converting Enzyme (ACE) inhibitors, which began with a natural peptide from viper venom and led to highly successful small-molecule drugs. researchgate.net This historical progression from natural peptides to rationally designed peptidomimetics provides the context for understanding the design of complex peptides like this compound.

Proteases are a major class of enzymes that are essential for the life cycle of many viruses, making them prime targets for antiviral drug development. nih.govmdpi.com The Hepatitis C Virus (HCV) NS3/4A serine protease, for instance, is crucial for viral replication as it cleaves the viral polyprotein into functional units. nih.govdiva-portal.org Inhibiting this enzyme effectively blocks the virus from propagating. mdpi.com The development of potent and specific inhibitors for proteases like HCV NS3/4A has been a significant goal in medicinal chemistry. nih.govdiva-portal.org this compound is a product of this research, designed as a competitive inhibitor that binds to the active site of the HCV NS3 protease. vulcanchem.commedchemexpress.com Its efficacy, measured by its inhibition constant (Ki), demonstrates its potential as a tool for studying this important viral enzyme. medchemexpress.com

| Parameter | Value | Target Enzyme |

| Ki | 41 nM medchemexpress.com | HCV NS3 Protease |

| IC50 | 0.041 ± 0.006 µM diva-portal.orgscispace.com | HCV NS3 Protease |

An interactive data table showing the inhibitory potency of this compound against its target.

Rationale for Comprehensive Mechanistic and Structural Investigations

The unique structural features of this compound, particularly the inclusion of Cyclohexylalanine and a dipeptide isomer of glutamic acid, necessitate detailed mechanistic and structural studies. vulcanchem.com These non-standard residues are critical for its high-affinity binding and selectivity. vulcanchem.com Molecular docking simulations have suggested a binding energy of -9.2 kcal/mol for the HCV NS3/4A protease. vulcanchem.com Understanding how these specific residues interact with the enzyme's active site at an atomic level can provide a blueprint for designing next-generation inhibitors with improved properties. nih.gov Furthermore, studies have shown that the helicase domain of the full-length NS3 protein can influence inhibitor binding, making it crucial to use the full-length enzyme in assays for relevant structure-activity relationship (SAR) data. diva-portal.orgresearchgate.net Investigating the compound's mechanism of action provides valuable insights into enzyme-inhibitor interactions and the principles of molecular recognition.

Current Research Gaps and Objectives for Future Inquiry

Despite the knowledge gained from studying this compound, several research gaps remain. A key area for future investigation is the precise structural basis for its high potency. While modeling studies exist, a high-resolution crystal structure of the peptide in complex with the full-length HCV NS3/4A protease is needed to fully elucidate the binding interactions. Another gap is the limited understanding of its selectivity profile against other related proteases. researchgate.net

Future research objectives should therefore include:

Co-crystallization studies to obtain a detailed, three-dimensional structure of the inhibitor-enzyme complex.

Extensive selectivity profiling against a panel of human and viral proteases to better understand its specificity.

Exploration of structural analogues to probe the role of each residue, particularly the Dif-Glu moiety, in binding and inhibition. vulcanchem.com A known analogue, for example, substitutes Dif-Glu with methionine, resulting in distinct binding kinetics. vulcanchem.com

Investigation into cell permeability and metabolic stability to assess its potential as a lead for further therapeutic development, moving beyond its current use as a research tool. nih.gov

Addressing these questions will not only enhance our understanding of this specific peptide but also contribute to the broader field of protease inhibitor design. bohrium.com

Properties

Molecular Formula |

C43H56N6O14S |

|---|---|

Molecular Weight |

913.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1 |

InChI Key |

UJAUCRPOZPWCGV-XJJOYFJPSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization

Solid-Phase Peptide Synthesis (SPPS) Strategies for "AcAsp-Glu-Dif-Glu-Cha-Cys"

Solid-phase peptide synthesis (SPPS) is the predominant method for the laboratory-scale production of peptides like this compound. chempep.comjpt.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. jpt.comwikipedia.org The solid support simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing after each reaction step. bachem.com

Fmoc- and Boc-Based SPPS Protocols

Two main orthogonal protection strategies are employed in SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. americanpeptidesociety.org Both approaches protect the α-amino group of the incoming amino acid to prevent self-polymerization during the coupling step. americanpeptidesociety.org

The Boc strategy , the older of the two, utilizes the acid-labile Boc group for temporary Nα-protection. americanpeptidesociety.org Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA), while more acid-resistant groups like benzyl (B1604629) (Bzl) ethers are used for side-chain protection. iris-biotech.de The final cleavage of the peptide from the resin requires treatment with a strong, hazardous acid such as hydrofluoric acid (HF). iris-biotech.de

The Fmoc strategy has become the more popular choice for modern peptide synthesis due to its use of milder reaction conditions. americanpeptidesociety.orgnih.gov The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). americanpeptidesociety.orguci.edu Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl), allowing for their removal and the cleavage of the peptide from the resin in a single step using TFA. iris-biotech.debachem.com This orthogonality and the avoidance of harsh acids make the Fmoc strategy particularly suitable for complex peptides and those containing sensitive or unnatural amino acids. iris-biotech.denih.gov

| Feature | Fmoc-Based SPPS | Boc-Based SPPS |

| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic Acid, TFA) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Benzyl-based) |

| Final Cleavage | Mild Acid (TFA) | Strong Acid (e.g., Hydrofluoric Acid, HF) |

| Advantages | Milder conditions, suitable for automation, wide availability of derivatives. americanpeptidesociety.orgiris-biotech.de | Historically significant, can be advantageous for sequences prone to racemization under basic conditions. americanpeptidesociety.org |

| Disadvantages | Potential for side reactions like aspartimide formation under basic conditions. | Requires harsh and hazardous acids for final cleavage. iris-biotech.de |

N-to-C Directional Synthesis Techniques and Mechanistic Advantages

While conventional SPPS proceeds in the C-terminus to N-terminus (C-to-N) direction, mirroring the direction of peptide elongation, nature synthesizes proteins in the opposite, N-terminus to C-terminus (N-to-C) direction. nih.gov Research into mimicking this natural strategy has led to the development of N-to-C directional synthesis methods. A key challenge in this approach has been the prevention of racemization at the activated C-terminal residue of the growing peptide chain. nih.gov

Modern N-to-C synthesis methods have largely overcome this hurdle and offer distinct advantages. These techniques often employ novel activation chemistry that minimizes epimerization, such as the use of thioesters, vinyl esters, or specific coupling agents that avoid the formation of racemization-prone oxazolone (B7731731) intermediates. nih.govresearchgate.netchemrxiv.org The mechanistic advantages include potentially better atom economy and a reduced need for side-chain protecting groups in certain strategies. nih.govresearchgate.net For example, methods using silver-promoted coupling of amino ester thioamides can generate peptides in the N-to-C direction with high purity and without significant epimerization. rsc.org This approach could be valuable for synthesizing fragments of this compound, which could then be ligated.

Microwave-Assisted Peptide Synthesis for Enhanced Efficiency

The integration of microwave irradiation into SPPS has revolutionized the synthesis of peptides, particularly those that are considered "difficult sequences" due to steric hindrance or aggregation. nih.gov Microwave-assisted peptide synthesis (MAPS) utilizes dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture. rsc.orgcreative-peptides.com

Solution-Phase Synthetic Approaches for Specific Fragments or the Full Compound

While SPPS is dominant, classical solution-phase peptide synthesis remains a valuable technique, especially for the large-scale industrial production of peptides and for synthesizing fragments that may be difficult to produce on a solid support. chempep.comlibretexts.orgnih.gov In this approach, protected amino acids are coupled in a suitable solvent, and the resulting dipeptide is isolated and purified before the next coupling step. ekb.egslideshare.net

For a complex peptide like this compound, a convergent or "fragment condensation" strategy is often employed. nih.govspringernature.com In this method, smaller peptide fragments (e.g., AcAsp-Glu, Dif-Glu, and Cha-Cys) are synthesized independently, either in solution or via SPPS. These protected fragments are then coupled together in solution to form the final hexapeptide. nih.gov This approach simplifies the purification of intermediates compared to a linear, stepwise synthesis of a long peptide. However, it requires careful selection of coupling reagents to minimize the risk of racemization at the C-terminal residue of the activating peptide fragment. springernature.com

Incorporation of Non-Natural Amino Acids (e.g., Difluorinated Phenylalanine, Cyclohexylalanine)

The incorporation of unnatural amino acids like Dif and Cha is a key feature in the synthesis of this compound and is readily achieved using SPPS. chempep.comyoutube.com The fundamental steps of deprotection, coupling, and washing remain the same, but the specific conditions may need to be optimized. youtube.com For example, the bulky side chains of both Dif and Cha can cause steric hindrance, potentially slowing down the coupling reaction. To overcome this, chemists may use more potent coupling reagents (e.g., HATU, HCTU), increased excesses of the amino acid and reagents, or longer reaction times. uci.edu Microwave assistance is particularly effective in driving these challenging couplings to completion. biotage.com

Stereoselective Synthesis of Unnatural Amino Acid Precursors

The successful synthesis of the final peptide requires access to enantiomerically pure unnatural amino acid building blocks. The stereoselective synthesis of precursors for L-Difluorophenylalanine and L-Cyclohexylalanine is a critical prerequisite.

Difluorinated Phenylalanine (Dif): Multiple routes exist for the synthesis of fluorinated phenylalanines. One common method involves the alkylation of a chiral glycine (B1666218) equivalent. For instance, a Ni(II) complex of a Schiff base derived from glycine can be deprotonated and then alkylated with a corresponding difluorinated benzyl halide. Subsequent acidic hydrolysis cleaves the complex and liberates the desired enantiomerically enriched amino acid. nih.gov Other methods include enzymatic resolutions and asymmetric hydrogenation of dehydroamino acid precursors. nih.gov

Cyclohexylalanine (Cha): L-Cyclohexylalanine is most commonly prepared by the catalytic hydrogenation of L-phenylalanine. acs.org This reaction involves reducing the aromatic ring of phenylalanine using a catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. acs.org The conditions must be carefully controlled to ensure complete saturation of the ring without causing racemization at the α-carbon. The resulting L-Cha can then be appropriately protected (e.g., with Fmoc and a C-terminal ester) for use in SPPS.

Table of Compounds

| Abbreviation / Name | Full Name |

| Ac | Acetyl |

| Asp | Aspartic Acid |

| Boc | tert-butyloxycarbonyl |

| Bzl | Benzyl |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

| Dif | Difluorinated Phenylalanine |

| DMF | Dimethylformamide |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Glu | Glutamic Acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| HF | Hydrofluoric Acid |

| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl |

| PtO₂ | Platinum Oxide |

| Rh/C | Rhodium on Carbon |

| tBu | tert-butyl |

| TFA | Trifluoroacetic Acid |

| Trt | Trityl (Triphenylmethyl) |

Coupling Chemistries for Non-Canonical Residues

The incorporation of non-canonical amino acids like Difluoroglutamic acid and Cyclohexylalanine into a peptide sequence is a critical step that often requires optimization beyond standard protocols. nih.govresearchgate.net The efficiency of peptide bond formation can be hindered by the steric bulk of the side chains and altered electronics, as is the case with fluorinated residues. nih.gov

To overcome these challenges, potent activating reagents are employed to facilitate the coupling reaction. bachem.com Aminium/uronium or phosphonium (B103445) salt-based reagents are preferred for their high coupling efficiency and ability to minimize side reactions, particularly racemization. bachem.comluxembourg-bio.com For sterically demanding residues like Cyclohexylalanine, a combination of a strong coupling agent and an extended reaction time may be necessary to ensure complete incorporation. The fluorination on the glutamic acid side chain can also influence reactivity, potentially requiring specific coupling conditions to achieve a high yield. nih.gov

Below is a table summarizing potential coupling strategies for the non-canonical residues in the target peptide.

| Residue to be Coupled | Coupling Reagent | Additive | Base | Rationale |

| Fmoc-Cha-OH | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | N/A | DIPEA (N,N-Diisopropylethylamine) | HATU is a highly effective coupling reagent for sterically hindered amino acids, promoting rapid amide bond formation. luxembourg-bio.com |

| Fmoc-Dif-Glu(OtBu)-OH | HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | N/A | DIPEA / sym-Collidine | HCTU is known for its high efficiency and suppression of racemization. The weaker base collidine can be used if racemization is a concern. bachem.com |

| Fmoc-Cys(Trt)-OH | DIC (N,N'-Diisopropylcarbodiimide) | Oxyma Pure | DIPEA | A standard and cost-effective method suitable for less hindered residues. Oxyma Pure serves as an additive to enhance reaction rates and reduce side reactions. |

This table presents plausible strategies based on established peptide synthesis methodologies.

Purification and Homogeneity Assessment of Synthetic Products

Following synthesis and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from side reactions. Therefore, rigorous purification and characterization are essential to ensure the final product is of high purity and has the correct chemical identity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification and analysis of synthetic peptides. nih.govamericanpeptidesociety.org The principle of separation is based on the differential partitioning of the peptide molecules between a nonpolar stationary phase (typically silica (B1680970) gel with bonded C18 alkyl chains) and a polar mobile phase. americanpeptidesociety.orghplc.eu

A gradient of an organic solvent, such as acetonitrile, in water is used to elute the peptides from the column. nih.gov More hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of the organic solvent to elute. hplc.eu A UV detector, typically set at 214 nm (the absorption wavelength of the peptide bond), is used to monitor the column effluent. protocols.io The purity of the final product is determined by integrating the area of the main peak in the chromatogram.

Illustrative RP-HPLC Purification Protocol

| Parameter | Condition |

|---|---|

| Column | Preparative C18 silica column (e.g., 10 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |

| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 2.5 cm ID column) |

| Gradient | 10-50% Mobile Phase B over 40 minutes |

| Detection | UV at 214 nm and 280 nm |

This table provides a typical set of conditions for the preparative HPLC purification of a synthetic peptide.

Mass spectrometry (MS) is an indispensable tool for confirming that the correct peptide has been synthesized. creative-proteomics.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the purified peptide. The measured mass is compared to the theoretical calculated mass of the target peptide, Ac-Asp-Glu-Dif-Glu-Cha-Cys, to confirm its molecular integrity.

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. thermofisher.comnih.gov In this technique, the peptide ion of interest is selected and fragmented inside the mass spectrometer, typically via collision-induced dissociation (CID). This fragmentation occurs preferentially at the peptide bonds, generating a series of characteristic fragment ions (primarily b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read and confirmed. creative-proteomics.comresearchgate.net This method also confirms the presence and location of the N-terminal acetyl group and the non-canonical residues.

Expected Mass Spectrometry Data for Ac-Asp-Glu-Dif-Glu-Cha-Cys

| Analysis Type | Measurement | Expected Value (Monoisotopic) | Purpose |

|---|---|---|---|

| ESI-MS | Molecular Ion [M+H]⁺ | 824.29 g/mol | Confirms the molecular weight of the full peptide. |

| Tandem MS (MS/MS) | b-ion series (b₂, b₃, etc.) | Varies | Confirms N-terminal sequence and modifications. |

| Tandem MS (MS/MS) | y-ion series (y₂, y₃, etc.) | Varies | Confirms C-terminal sequence and integrity. |

| Tandem MS (MS/MS) | Mass difference between fragments | Corresponds to residue masses | Verifies individual amino acids in the sequence. |

Theoretical monoisotopic mass calculated for C₃₂H₄₅F₂N₇O₁₄S. This data is predictive and serves to confirm experimental results.

Advanced Structural and Conformational Analysis

Spectroscopic Probing of Secondary and Tertiary Structures

Spectroscopic techniques are indispensable for investigating the conformational properties of peptides in solution, providing insights into their secondary and tertiary structures, as well as their dynamic behavior.

Circular Dichroism (CD) Spectroscopy for Helicity and Conformational Transitions

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation.

For a peptide such as Ac-Asp-Glu-Dif-Glu-Cha-Cys, CD spectroscopy would be employed to assess its predominant secondary structure elements, such as α-helices, β-sheets, β-turns, or random coils. For instance, an α-helical conformation would be characterized by a positive band around 192 nm and two negative bands at approximately 208 and 222 nm. In contrast, a β-sheet structure would exhibit a negative band around 218 nm and a positive band near 195 nm. The presence of the unnatural amino acid diphenylalanine (Dif) could influence the peptide's conformational preferences, potentially inducing specific turn structures that could be detected by CD. researchgate.net

Furthermore, CD spectroscopy is an excellent tool for monitoring conformational transitions induced by changes in the peptide's environment, such as variations in pH, temperature, or solvent polarity. It could also be used to study the structural changes that occur upon binding of the peptide to its biological target, such as the NS3 protease.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A combination of one-dimensional and multi-dimensional NMR experiments would provide a wealth of information about Ac-Asp-Glu-Dif-Glu-Cha-Cys.

Through-bond correlation experiments like COSY and TOCSY would be used to assign the proton resonances to specific amino acid residues in the peptide sequence. Through-space correlations, primarily from Nuclear Overhauser Effect Spectroscopy (NOESY), would provide distance restraints between protons that are close in space, which are crucial for calculating the 3D structure. The incorporation of cyclohexylalanine (Cha) and diphenylalanine (Dif) would present unique spectral features that would be analyzed to define their side-chain conformations.

NMR can also provide insights into the dynamics of the peptide, identifying regions of flexibility and conformational exchange. Moreover, NMR titration experiments, where the target protein is gradually added to a solution of the peptide, can be used to map the binding interface and determine the conformation of the peptide when bound to its target.

Fourier Transform Infrared (FTIR) Spectroscopy for Amide I and II Band Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. The most informative bands are the Amide I and Amide II bands.

The Amide I band, arising primarily from the C=O stretching vibrations of the peptide backbone, is highly sensitive to the secondary structure. The frequency of this band can distinguish between α-helices (typically 1650-1658 cm⁻¹), β-sheets (1620-1640 cm⁻¹ for intermolecular and 1680-1700 cm⁻¹ for antiparallel), β-turns (1660-1685 cm⁻¹), and random coils (around 1645 cm⁻¹).

The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations, is also sensitive to the secondary structure and can be used to monitor hydrogen-deuterium exchange, providing information on the solvent accessibility of the backbone amide protons. For Ac-Asp-Glu-Dif-Glu-Cha-Cys, FTIR would provide a complementary assessment of its secondary structure content, which can be correlated with findings from CD spectroscopy.

High-Resolution Structural Determination (if applicable to complexes)

While spectroscopic methods provide valuable information on the solution structure, high-resolution techniques like X-ray crystallography and cryo-electron microscopy are essential for obtaining a detailed atomic-level picture of the peptide in complex with its biological target.

X-ray Crystallography of "AcAsp-Glu-Dif-Glu-Cha-Cys" in Complex with Target

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. To apply this technique to Ac-Asp-Glu-Dif-Glu-Cha-Cys, it would first need to be co-crystallized with its target protein, for instance, the NS3 protease of the Hepatitis C virus.

If successful crystallization is achieved, the analysis of the resulting X-ray diffraction pattern would yield a detailed electron density map, allowing for the precise modeling of the peptide's conformation when bound to the active site of the enzyme. This would reveal the specific intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that are critical for its inhibitory activity. The structure of the NS3 protease in complex with other inhibitors has been extensively studied, providing a framework for understanding how Ac-Asp-Glu-Dif-Glu-Cha-Cys might bind.

A high-resolution crystal structure would be invaluable for structure-based drug design, enabling the optimization of the peptide's sequence and conformation to enhance its binding affinity and selectivity.

Cryo-Electron Microscopy for Large Peptide-Protein Assemblies

Cryo-electron microscopy (cryo-EM) is a rapidly advancing technique that allows for the high-resolution structure determination of large macromolecular complexes in a near-native, hydrated state. While a peptide-protein complex like Ac-Asp-Glu-Dif-Glu-Cha-Cys bound to the NS3 protease might be on the smaller side for routine high-resolution cryo-EM, it becomes a highly relevant technique if the target is part of a larger assembly.

For example, the NS3 protein also possesses helicase activity and is known to form larger complexes, such as the viral replicase complex. If Ac-Asp-Glu-Dif-Glu-Cha-Cys were to bind to the NS3 helicase domain within such a large assembly, cryo-EM would be the method of choice to visualize the binding mode and any associated conformational changes in the entire complex. This would provide a broader structural context for the peptide's mechanism of action, beyond its interaction with the isolated protease domain.

Compound Names

| Abbreviation | Full Name |

| Ac | Acetyl |

| Asp | Aspartic Acid |

| Glu | Glutamic Acid |

| Dif | Diphenylalanine |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

Molecular Dynamics Simulations for Conformational Ensembles and Flexibility

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. nih.govnih.gov For the peptide this compound, MD simulations provide critical insights into its dynamic behavior, which is challenging to capture with static experimental structures alone. Given that conformer generation for similar flexible peptides can be complex, MD simulations are essential for understanding the full range of shapes the peptide can adopt in a physiological environment. nih.govnih.govnih.gov

Simulations for this compound would typically be initiated from a modeled starting structure and run for hundreds of nanoseconds to ensure adequate sampling of its conformational space. The analysis of the resulting trajectory reveals the peptide's intrinsic flexibility and the collection of its most probable structures, known as the conformational ensemble.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to evaluate the stability of the simulation. By plotting the RMSD of the peptide's backbone atoms over time relative to the initial structure, researchers can determine if the peptide has reached a stable equilibrium state. A stable simulation is indicated by the RMSD value plateauing.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the most flexible regions of the peptide by calculating the fluctuation of each individual amino acid residue around its average position. Higher RMSF values indicate greater mobility. For this compound, one would expect higher fluctuations at the N- and C-termini, while the region containing the structurally rigid Dif-Glu dipeptide isomer might exhibit lower flexibility. vulcanchem.com

Cluster Analysis: This technique groups similar conformations from the MD trajectory, identifying the most dominant and energetically favorable shapes the peptide adopts. This is crucial for understanding how the peptide might interact with its biological targets, such as serine proteases. nih.govvulcanchem.com

Table 1: Representative Data from a Hypothetical MD Simulation of this compound This table presents illustrative data to demonstrate the typical outputs of an MD simulation analysis.

| Residue | Root Mean Square Fluctuation (RMSF) (Å) | Observed Secondary Structure Propensity |

|---|---|---|

| AcAsp-1 | 2.5 | Unstructured/Coil |

| Glu-2 | 1.8 | Turn/Bend |

| Dif-Glu-3 | 0.9 | Constrained/Rigid |

| Glu-4 | 1.6 | Turn/Bend |

| Cha-5 | 1.2 | Extended/Sheet |

| Cys-6 | 2.8 | Unstructured/Coil |

Investigating Peptide Folding and Stability Mechanisms

Understanding how this compound folds into its functionally active conformation and maintains its structure is fundamental. This is typically investigated through denaturation studies and by assessing its behavior in various environments.

Denaturation studies are experimental techniques used to quantify the stability of a peptide's three-dimensional structure. These experiments involve subjecting the peptide to stress—either heat (thermal denaturation) or chemical denaturants—and monitoring the unfolding process.

Thermal Denaturation: In these experiments, a solution of the peptide is gradually heated, and a spectroscopic signal, often from Circular Dichroism (CD), is monitored. CD spectroscopy is sensitive to the secondary structure of the peptide (e.g., helices, sheets, turns). The temperature at which 50% of the peptide is unfolded is known as the melting temperature (Tm), a direct measure of its thermal stability. The presence of the rigid Dif-Glu residue and the hydrophobic cyclohexylalanine (Cha) would be expected to contribute positively to the thermal stability of the peptide. vulcanchem.com

Chemical Denaturation: This method involves titrating the peptide solution with increasing concentrations of a chemical denaturant, such as urea (B33335) or guanidinium (B1211019) hydrochloride, at a constant temperature. The unfolding is again tracked via a spectroscopic signal. The concentration of the denaturant required to unfold 50% of the peptide provides information about its conformational stability.

Table 2: Illustrative Denaturation Data for this compound This table presents hypothetical data to exemplify the results from denaturation studies.

| Condition | Parameter | Value | Interpretation |

|---|---|---|---|

| Thermal Denaturation | Melting Temperature (Tm) | 68 °C | Indicates moderate to high thermal stability. |

| Chemical Denaturation | [Urea] at 50% unfolding | 4.5 M | Suggests significant conformational stability against chemical disruption. |

| Chemical Denaturation | [GdnHCl] at 50% unfolding | 2.1 M | Consistent with a well-folded or compact structure. |

The stability and conformation of a peptide are highly dependent on its surrounding biophysical environment. nih.gov For this compound, key environmental factors include pH and solvent polarity, which influence the ionization state of its acidic residues and the interactions of its hydrophobic components.

Effect of pH: The peptide contains three acidic residues: an N-terminal acetylated aspartic acid (AcAsp) and two glutamic acid (Glu) residues. vulcanchem.com The carboxyl groups of these residues have specific pKa values. Changes in the environmental pH relative to these pKa values will alter their protonation state, thereby changing the net charge of the peptide. This directly impacts intramolecular electrostatic interactions (salt bridges) and hydrogen bonds, which are critical for maintaining the folded structure. Stability is often maximal in a pH range where the native charge distribution is most favorable.

Effect of Solvent Polarity: The peptide's structure is influenced by the polarity of the solvent. The cyclohexylalanine (Cha) residue introduces a significant hydrophobic character. vulcanchem.com In aqueous (polar) environments, this hydrophobic residue will tend to be shielded from the water, driving the peptide to fold in a way that buries the Cha side chain. In contrast, in less polar or organic solvents, the peptide may adopt a more extended conformation as the energetic penalty for exposing the hydrophobic group is reduced. This behavior is crucial for peptides that may need to transition between different environments, such as from the aqueous cytosol to a more hydrophobic membrane-associated protein pocket.

Table 3: Predicted Conformational Behavior of this compound in Different Environments This table provides a summary of the expected influence of environmental factors on the peptide's stability.

| Environmental Factor | Condition | Expected Effect on Peptide Structure |

|---|---|---|

| pH | Low pH (pH < 3) | Acidic residues (Asp, Glu) are protonated (neutral). Loss of native salt bridges may lead to partial unfolding. |

| High pH (pH > 7) | Acidic residues are deprotonated (negative). Strong intramolecular repulsion may cause structural destabilization. | |

| Solvent | Aqueous Buffer (Polar) | Compact structure favored, driven by the hydrophobic collapse of the Cha residue. |

| Organic Solvent (e.g., TFE/Water) | May induce or stabilize secondary structures like helices or turns; peptide adopts a more extended conformation. |

Compound Reference Table

| Abbreviation / Name | Full Chemical Name |

|---|---|

| This compound | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3,3-difluorobutanoyl]amino]-4-carboxybutanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-mercaptopropanoic acid (Illustrative IUPAC based on components) |

| AcAsp | N-Acetyl-L-aspartic acid |

| Glu | Glutamic acid |

| Dif-Glu | Dipeptide isomer of glutamic acid (Specific isomer not detailed in sources) |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

| Urea | Urea |

| GdnHCl | Guanidinium hydrochloride |

| TFE | Trifluoroethanol |

Molecular Recognition and Binding Mechanisms

Elucidation of Ligand-Target Binding Kinetics and Thermodynamics

A comprehensive understanding of the binding kinetics and thermodynamics is crucial for characterizing the interaction between an inhibitor and its target enzyme.

Determination of Association and Dissociation Rate Constants

Isothermal Titration Calorimetry (ITC) for Binding Enthalpies and Entropies

Detailed thermodynamic data from Isothermal Titration Calorimetry (ITC) studies for AcAsp-Glu-Dif-Glu-Cha-Cys, which would provide direct measurement of binding enthalpies (ΔH) and entropies (ΔS), have not been reported in the available literature. Such data would be invaluable for a complete thermodynamic profiling of the binding interaction. While not a direct experimental measurement of thermodynamic parameters, molecular docking simulations have estimated a binding energy of -9.2 kcal/mol for the interaction of this compound with the HCV NS3/4A protease. nih.gov

Detailed Analysis of Enzyme Inhibition Mechanisms (e.g., Protease Inhibition)

The primary mechanism by which this compound exerts its biological effect is through the inhibition of proteases.

Characterization of Active Site Interactions and Binding Pockets

This compound functions by binding to the active site of serine proteases. nih.gov The substrate-binding site of the HCV NS3 protease is notably shallow and relatively featureless, which necessitates that inhibitors make multiple interactions over an extended area to achieve high affinity and specificity. researchgate.netnih.gov The various residues of the hexapeptide play distinct roles in this interaction. The cyclohexylalanine (Cha) and the difluorinated glutamic acid (Dif-Glu) residues are key contributors, engaging in hydrophobic and electrostatic interactions with the subsites of the protease. nih.gov The acidic aspartic acid (Asp) and glutamic acid (Glu) residues at the P5 and P6 positions are also crucial, as their negative charges can interact favorably with positively charged regions in the S5/S6 binding pockets of the HCV NS3 protease. researchgate.net The C-terminal cysteine (Cys) residue is also a critical component for its interaction within the S1 pocket of the protease. nih.gov

Investigation of Inhibitory Modalities (e.g., Competitive, Non-Competitive)

Studies have consistently characterized this compound as a competitive inhibitor of serine proteases. nih.gov This mode of inhibition means that the compound directly competes with the endogenous substrate for binding to the active site of the enzyme. As a result, the inhibitor increases the apparent Michaelis constant (K_m) of the substrate while the maximum reaction velocity (V_max) remains unchanged in the presence of saturating substrate concentrations. This competitive action effectively reduces the rate of substrate turnover at lower substrate concentrations. nih.gov

Specificity and Selectivity Profiling against Related Enzymes or Molecular Targets

The specificity and selectivity of an inhibitor for its intended target over other related enzymes are critical determinants of its potential as a therapeutic agent, as off-target effects can lead to undesirable side effects. This compound has been evaluated for its inhibitory activity against different forms of the HCV NS3 protease and in comparison to structurally related peptide inhibitors.

The compound demonstrates potent inhibition of both the full-length HCV NS3 protease and the isolated protease domain, with reported inhibition constants (K_i) in the nanomolar range. diva-portal.org Specifically, a K_i value of 0.041 µM has been reported for the full-length NS3 enzyme and 0.025 µM for the isolated protease domain. diva-portal.org Another source reports a K_i of 25 nM against the isolated domain of HCV NS3 protease from genotype 1b. nih.gov

The importance of specific residues within the hexapeptide sequence for its inhibitory potency is highlighted by comparing its activity to that of related compounds. For instance, the substitution of the Dif-Glu residue with a methionine (Met) or a leucine (B10760876) (Leu) leads to a significant decrease in inhibitory activity against the full-length NS3 protease, underscoring the critical role of the difluorinated glutamic acid in binding affinity. diva-portal.org The data in the table below, derived from a comparative study, illustrates the structure-activity relationship and the selectivity of this compound. diva-portal.org

| Compound Sequence | K_i (µM) vs Full-Length NS3 | K_i (µM) vs NS3 Protease Domain |

| This compound | 0.041 ± 0.006 | 0.025 |

| AcAsp-Glu-Met-Glu-Cha-Cys | 1.04 ± 0.24 | 0.18 |

| AcAsp-Glu-Leu-Glu-Cha-Cys | 0.49 ± 0.10 | 0.06 |

| AcAsp-Glu-Dif-Ile-Cha-Cys | 0.22 ± 0.04 | 0.03 |

| AcAsp-D-Glu-Leu-Glu-Cha-Cys | 0.18 ± 0.03 | 0.023 |

While potent against its target HCV protease, comprehensive screening data against a broad panel of other human proteases, such as other serine proteases (e.g., thrombin, trypsin) or proteases from different catalytic classes (e.g., cysteine proteases), is not extensively documented in the reviewed literature. Such studies would be essential to fully delineate its selectivity profile. annualreviews.orgnih.gov

Table of Compounds

| Abbreviation | Full Name |

| Ac | Acetyl |

| Asp | Aspartic Acid |

| Glu | Glutamic Acid |

| Dif-Glu | Difluorinated Glutamic Acid |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

| Met | Methionine |

| Leu | Leucine |

| Ile | Isoleucine |

| D-Glu | D-Glutamic Acid |

Role of Unique Amino Acid Residues (e.g., Dif, Cha) in Molecular Recognition

Cyclohexylalanine (Cha): This unnatural amino acid is characterized by its bulky and highly hydrophobic cyclohexyl side chain. The substitution of a naturally occurring aromatic or aliphatic residue with Cha can significantly enhance hydrophobic interactions with non-polar pockets on the surface of a target protein. nih.govacs.org In the context of enzyme inhibition, such as with proteases, the Cha residue can effectively occupy hydrophobic subsites within the enzyme's active site, thereby increasing the inhibitor's potency. nih.gov Studies on various peptides have shown that incorporating Cha can lead to stronger binding to the target, and in some cases, can stabilize specific secondary structures, such as β-sheets, through inter-residue interactions. nih.gov For this compound, the Cha residue is believed to introduce crucial hydrophobic interactions with the subsites of serine proteases. vulcanchem.com

Difluorinated Glutamic Acid (Dif-Glu): The incorporation of fluorine into amino acids can dramatically alter their physicochemical properties. Fluorine is highly electronegative and can participate in unique interactions, including dipole-dipole and multipolar interactions, which are distinct from those of its non-fluorinated counterparts. nih.gov While specific data on difluorinated glutamic acid is not abundant, the principles of fluorine substitution in peptides suggest several key roles. The difluorination of the glutamic acid side chain is thought to enhance the structural rigidity of the peptide. vulcanchem.com This pre-organization of the peptide into a conformation that is favorable for binding can reduce the entropic penalty upon association with the target, leading to a higher binding affinity. Furthermore, the strong C-F bonds can increase the metabolic stability of the peptide. rsc.org The importance of the Dif-Glu moiety in this compound for its affinity to serine proteases is underscored by the observation that replacing it with methionine results in a variant with distinct and less potent binding kinetics. vulcanchem.com

The synergistic effect of the hydrophobic Cha residue and the conformationally constraining and electronically unique Dif-Glu residue likely contributes significantly to the specific and high-affinity binding of this compound to its target proteases.

Table 1: Comparative Inhibitory Activity of this compound and its Analogue against Hepatitis C Virus NS3 Protease

| Compound | Sequence | Target Enzyme | K_i (μM) | Reference |

| 1 | AcAsp-Glu-Dif-Glu -Cha-Cys | Full-length NS3 Protease | 0.041 ± 0.006 | diva-portal.org |

| 2 | AcAsp-Glu-Met -Glu-Cha-Cys | Full-length NS3 Protease | 1.04 ± 0.24 | diva-portal.org |

This table illustrates the significant contribution of the Dif-Glu residue to the inhibitory potency of the peptide.

Allosteric Regulation and Conformational Coupling upon Binding

The interaction of a ligand with a protein is often not a simple lock-and-key event but rather a dynamic process involving conformational changes in both the ligand and the protein. This phenomenon, known as conformational coupling, is fundamental to biological signaling and enzyme regulation. When the binding of a ligand at one site on a protein influences the activity at a distant site, it is termed allosteric regulation. Peptidomimetics containing unnatural amino acids are known to be capable of acting as allosteric modulators. rsc.orgfrontiersin.org

Upon binding of this compound to a protease, it is likely that a series of conformational adjustments occur. The initial interaction may be governed by a process of conformational selection , where the peptide, existing in a solution as an ensemble of different conformations, has a pre-existing shape that is complementary to the protein's binding site. pnas.org The unique residues, Dif-Glu and Cha, may stabilize a particular conformation that is primed for binding.

Following the initial binding event, an induced fit mechanism may further optimize the interaction. pnas.org The binding energy gained from the initial association can drive conformational changes in both the peptide and the target protein, leading to a more tightly bound complex. For instance, the binding of a peptide to a protease can induce structural rearrangements in the enzyme's active site, including the loops that define the substrate-binding pockets, to better accommodate the ligand. researchgate.net

The binding of this compound, likely within the active site of a serine protease, can allosterically modulate the enzyme's function. vulcanchem.com As a competitive inhibitor of the Hepatitis C virus (HCV) NS3 protease, it directly blocks the active site. vulcanchem.comdiva-portal.org However, the binding event itself can trigger conformational changes that propagate through the protein structure, affecting the catalytic machinery or the binding of other substrates or cofactors at distant sites. Studies on other protease-inhibitor systems have shown that peptide binding can lead to significant conformational changes, altering the catalytic triad's geometry or the oxyanion hole, which are crucial for catalysis. researchgate.netbiorxiv.org The incorporation of unnatural amino acids can be a powerful tool to induce such allosteric effects and control enzyme activity. frontiersin.org

The process of conformational coupling ensures that the binding of the peptide is communicated throughout the protein, leading to the modulation of its biological activity. While the precise allosteric pathways and conformational changes induced by this compound require detailed structural studies, the established principles of enzyme regulation suggest that its inhibitory action is a result of these dynamic molecular interactions.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies

Systematic Positional Scanning of Amino Acid Residues

The N-terminus of the peptide is capped with an acetyl (Ac) group. This modification is common in peptide inhibitors as it neutralizes the positive charge of the N-terminal amine, which can prevent unwanted ionic interactions and often increases metabolic stability by mimicking the structure of a natural protein. Studies on related hexapeptide inhibitors have shown that modifying the N-terminal capping group can significantly influence potency. For instance, replacing the acetyl group with a succinyl (Suc) group has been shown to enhance the potency of some hexapeptide inhibitors of HCV NS3 protease. diva-portal.org

The C-terminus features a Cysteine (Cys) residue with a free carboxylate group. The C-terminal carboxylate is a crucial binding determinant for many product-based inhibitors of the HCV NS3 protease. biorxiv.org However, this functional group can be a liability for drug development due to its polarity and rapid metabolism. biorxiv.org Consequently, various bioisosteric replacements have been explored. Replacing the C-terminal carboxylate with an amide typically leads to a dramatic decrease in potency. nih.gov In contrast, substitution with an acyl sulfonamide group has yielded inhibitors that are significantly more potent than their corresponding carboxylate counterparts, demonstrating the potential for optimization at the C-terminus. acs.orgnih.gov

The peptide sequence Ac-Asp-Glu-Dif-Glu-Cha-Cys can be mapped onto the protease substrate nomenclature from the C-terminus (P1) to the N-terminus (P6). The interaction of each side chain (P-site) with its corresponding enzyme subsite (S-site) is critical for binding affinity.

P1 Position: Cysteine (Cys) The P1 residue is a primary determinant of specificity for the HCV NS3 protease. The S1 subsite is a small, relatively hydrophobic pocket, making it well-suited for the small and somewhat lipophilic side chain of Cysteine. mcgill.camcgill.ca The thiol group of the P1 Cys is a key determinant for binding affinity. diva-portal.org Substitution of this residue with Glycine (B1666218), for example, can result in an 80-fold decrease in potency, highlighting its importance. nih.gov While chemically unstable, the thiol group is preferred; however, substitutes like n-propyl or cyclopropyl (B3062369) side chains have been investigated as more stable mimetics. diva-portal.org

P2 Position: Cyclohexylalanine (Cha) The P2 position generally interacts with the S2 subsite, which can accommodate bulky hydrophobic or aromatic residues. acs.org In related inhibitors, this position has been successfully occupied by residues like Leucine (B10760876), Phenylalanine, and 2-Naphthylalanine (2-Nal). diva-portal.org The use of Cyclohexylalanine (Cha), a non-proteinogenic amino acid, provides a bulky, hydrophobic side chain that can enhance van der Waals interactions within the S2 pocket. In many protease inhibitors, incorporating non-natural amino acids like Cha at P2 improves metabolic stability and potency. nih.gov

P4 Position: Diphenylalanine (Dif) The S4 pocket of the HCV NS3 protease is a mostly nonpolar region that can accommodate large, hydrophobic side chains. plos.org The Diphenylalanine (Dif) residue at the P4 position, with its two phenyl rings, provides extensive hydrophobic interactions within this subsite. SAR studies on various inhibitor scaffolds confirm that hydrophobic moieties at P4 are generally associated with higher potency. plos.org

P5 and P6 Positions: Glutamic acid (Glu) and Aspartic acid (Asp) A highly conserved feature of potent hexapeptide inhibitors of HCV NS3 protease is the presence of acidic residues at the P5 and P6 positions. nih.govmcgill.ca These negatively charged side chains are thought to interact with a positively charged region on the surface of the protease, involving residues such as Arg-123, Arg-161, and Lys-165. plos.orgrsc.org Deletion or substitution of these acidic residues with neutral or positively charged ones leads to a dramatic reduction in inhibitory potency, often by several orders of magnitude. nih.govplos.org The combination of Asp at P6 and Glu at P5 in Ac-Asp-Glu-Dif-Glu-Cha-Cys is therefore a critical element for its high-affinity binding.

Table 1: General Structure-Activity Relationship (SAR) at P1-P6 Positions for Hexapeptide HCV NS3 Protease Inhibitors

| Position | Residue in Ac-Asp-Glu-Dif-Glu-Cha-Cys | General SAR Findings for HCV NS3 Protease Inhibitors |

|---|---|---|

| P6 | Aspartic acid (Asp) | Acidic residues (Asp or Glu) are strongly preferred for electrostatic interactions. nih.govplos.org |

| P5 | Glutamic acid (Glu) | An acidic residue (Asp or Glu) is highly favorable, often working in tandem with the P6 residue. plos.orgrsc.org |

| P4 | Diphenylalanine (Dif) | Bulky, hydrophobic, and aromatic residues are well-tolerated and often enhance potency. plos.org |

| P3 | Glutamic acid (Glu) | Tolerates various residues; contributes to the peptide backbone's conformation. diva-portal.org |

| P2 | Cyclohexylalanine (Cha) | Bulky hydrophobic or aromatic residues are preferred to fit into the S2 pocket. diva-portal.orgacs.org |

| P1 | Cysteine (Cys) | A small, hydrophobic/polar residue is critical. Cysteine is optimal, but can be replaced by stable mimetics. diva-portal.orgmcgill.camcgill.ca |

Impact of Side-Chain Modifications on Molecular Function

The chemical nature of the amino acid side chains dictates the types of interactions the inhibitor can form with the enzyme, directly impacting its molecular function.

The inhibitory function of Ac-Asp-Glu-Dif-Glu-Cha-Cys is a cooperative effect of its diverse side chains:

Charged Residues: The negatively charged side chains of Aspartic acid (P6) and Glutamic acid (P5 and P3) are fundamental for the initial recognition and high-affinity binding to the positively charged surface of the NS3 protease. nih.govplos.org These electrostatic interactions are believed to guide the inhibitor into the active site. biorxiv.org

Hydrophobic and Aromatic Residues: The bulky, nonpolar side chains of Diphenylalanine (P4) and Cyclohexylalanine (P2) are crucial for occupying the hydrophobic S4 and S2 pockets of the enzyme, respectively. acs.orgplos.org The aromatic rings of Dif contribute significant van der Waals and potentially π-π stacking interactions, anchoring the inhibitor deep within the active site. The hydrophobic nature of these residues is a key driver of potency in many HCV protease inhibitors.

The stereochemistry of amino acids is a powerful tool for modulating peptide conformation and activity. While proteins are composed of L-amino acids, the incorporation of D-amino acids into synthetic peptide inhibitors can offer significant advantages. A D-amino acid can induce specific turns in the peptide backbone, altering its 3D structure to better fit the enzyme's active site. plos.org

A highly potent inhibitor reported in the literature, Ac-Asp-D-Glu -Leu-Ile-Cha-Cys, which is closely related to the peptide of interest, incorporates a D-Glutamic acid at the P5 position. diva-portal.org The inversion of stereochemistry at this position likely pre-organizes the peptide into a bioactive conformation that requires less of an entropic penalty upon binding, thus enhancing its inhibitory constant (Ki). This demonstrates that stereochemical modification, even of the critical acidic residues, can be a successful strategy for optimizing inhibitor potency.

Cyclization and Backbone Constraining Strategies to Modulate Activity and Conformation

Linear peptides like Ac-Asp-Glu-Dif-Glu-Cha-Cys are often flexible in solution, which can lead to a significant entropic cost upon binding to their target. Furthermore, they are susceptible to degradation by proteases. Cyclization is a widely used strategy to overcome these limitations. nih.gov By covalently linking different parts of the peptide, its conformational freedom is reduced, which can lock it into its bioactive shape, thereby increasing affinity and stability. acs.org

Common cyclization strategies include:

Head-to-tail cyclization: Forming a peptide bond between the N-terminus and C-terminus.

Side-chain-to-side-chain cyclization: Linking the side chains of two amino acids within the sequence.

Backbone cyclization: Involving the peptide backbone atoms in the ring formation.

For HCV NS3 protease inhibitors, a particularly successful strategy has been the creation of macrocycles that constrain the P2 to P4 region. acs.orgrsc.org Applying such a strategy to a linear peptide like Ac-Asp-Glu-Dif-Glu-Cha-Cys could involve synthesizing a precursor where residues at P2 and P4 are replaced with amino acids capable of forming a covalent bridge. This would constrain the central part of the inhibitor, potentially enhancing its potency and pharmacokinetic properties. While specific cyclization studies on Ac-Asp-Glu-Dif-Glu-Cha-Cys are not documented, the extensive success of macrocyclic inhibitors in this class suggests it would be a viable optimization strategy. mcgill.ca

Compound Names Mentioned

| Abbreviation/Name | Full Name/Description |

| Ac-Asp-Glu-Dif-Glu-Cha-Cys | N-acetyl-L-Aspartyl-L-Glutamyl-L-Diphenylalanyl-L-Glutamyl-L-Cyclohexylalanyl-L-Cysteine |

| Ac | Acetyl |

| Asp | Aspartic acid |

| Glu | Glutamic acid |

| Dif | Diphenylalanine |

| Cha | Cyclohexylalanine |

| Cys | Cysteine |

| Suc | Succinyl |

| D-Glu | D-Glutamic acid |

| Leu | Leucine |

| Ile | Isoleucine |

| Gly | Glycine |

| 2-Nal | 2-Naphthylalanine |

| Phe | Phenylalanine |

| Val | Valine |

| Arg | Arginine |

| Lys | Lysine |

| Ac-Asp-D-Glu-Leu-Ile-Cha-Cys | N-acetyl-L-Aspartyl-D-Glutamyl-L-Leucyl-L-Isoleucyl-L-Cyclohexylalanyl-L-Cysteine |

Elucidation of Key Pharmacophoric Features for Target Interaction

A critical aspect of the inhibitor's potency is the presence of acidic residues at the N-terminal region. It is hypothesized that the acidic side chains of the acetylated aspartic acid (Ac-Asp) at position P6 and the glutamic acid (Glu) at position P5 engage in crucial electrostatic interactions with corresponding basic residues in the S5 and S6 subsites of the NS3 protease. diva-portal.org The significance of these interactions is underscored by the dramatic loss of potency observed upon truncation of these N-terminal residues. diva-portal.org This suggests that a key pharmacophoric requirement is a negatively charged motif at the N-terminus to properly anchor the inhibitor in the extended and shallow binding groove of the enzyme. diva-portal.orgresearchgate.net

The C-terminal cysteine (Cys) residue at the P1 position plays a pivotal role, though its inherent chemical instability has prompted investigations into more stable bioisosteres. diva-portal.org The nature of the C-terminal group is a major determinant of selectivity and potency. researchgate.netnih.gov Studies comparing different C-terminal functionalities have shown that modifications in this region can significantly impact inhibitory activity. For instance, replacement of the C-terminal carboxylate with a phenyl acyl sulfonamide group has been shown to yield more potent inhibitors, highlighting the importance of this region for prime-site optimization. nih.gov

The following interactive data table summarizes the structure-activity relationship of Ac-Asp-Glu-Dif-Glu-Cha-Cys and related analogues against the full-length HCV NS3 protease.

| Compound | Sequence | Ki (µM) ± SD (Full-length NS3) |

|---|---|---|

| 121 | Ac-Asp-Glu-Dif-Glu-Cha-Cys | 0.041 ± 0.006 |

| 56 | Ac-Glu-Dif-Glu-Cha-Cys | 0.33 ± 0.06 |

The data clearly illustrates the importance of the N-terminal Ac-Asp residue, as its removal in compound 56 leads to an approximately 8-fold decrease in inhibitory potency compared to the parent compound 121. diva-portal.org This finding reinforces the critical role of the electrostatic interactions provided by the P6 residue in achieving high-affinity binding.

An N-terminal di-acidic motif (P6-P5) for electrostatic anchoring.

Bulky hydrophobic residues at P4 and P2 for van der Waals and hydrophobic interactions.

An appropriate P1 residue and C-terminal functionality for interaction with the catalytic site and prime-side pockets.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. This method is crucial for understanding the binding mode of inhibitors and for screening large libraries of compounds. For AcAsp-Glu-Dif-Glu-Cha-Cys, docking simulations have been instrumental in elucidating its interaction with viral proteases, particularly the Hepatitis C Virus (HCV) NS3/NS4A protease. diva-portal.orgvulcanchem.com The NS3 protease is a well-established target for HCV drug development, and computer modeling has significantly facilitated the design of inhibitors by providing detailed insights into its active site characteristics. diva-portal.org

During molecular docking, scoring functions are used to estimate the binding affinity and rank different binding poses of the ligand. These functions calculate a score that represents the strength of the receptor-ligand interaction. Molecular docking simulations for this compound with the HCV NS3/4A protease have predicted a favorable binding energy of -9.2 kcal/mol. vulcanchem.com This value indicates a strong and stable interaction with the protease active site.

The predicted binding pose, or the three-dimensional orientation of the inhibitor within the active site, is critical for understanding its mechanism. For peptide inhibitors like this compound, docking studies have been performed using crystal structures of the target enzyme, such as the full-length single-chain NS3-NS4A (PDB ID: 1CU1). diva-portal.org In these simulations, the inhibitor is placed into the active site, often using the conformation of a known substrate or product as a template to predict how it mimics the natural substrate and blocks the enzyme's catalytic activity. diva-portal.org The cyclohexylalanine (Cha) and the specialized Dif-Glu residues are key to establishing specific hydrophobic and electrostatic interactions with the protease subsites. vulcanchem.com

Table 1: Molecular Docking Simulation Data

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| This compound | HCV NS3/4A Protease | -9.2 vulcanchem.com |

This interactive table provides a comparison of the predicted binding energy for the subject compound against a known clinical inhibitor.

Virtual screening is a computational technique that involves the docking of large libraries of chemical compounds against a target protein to identify potential new inhibitors. This approach can be used to screen libraries of analogs of a lead compound like this compound to explore structure-activity relationships (SAR). By systematically modifying the peptide backbone or side chains, researchers can identify which chemical groups are essential for potent inhibition.

For example, a related structural analogue, AcAsp-Glu-Met-Glu-Cha-Cys, replaces the Dif-Glu residue with a methionine (Met). vulcanchem.com This single substitution results in distinct binding kinetics, highlighting the crucial role of the Dif-Glu moiety in conferring high affinity for serine proteases. vulcanchem.com The screening of such analog libraries allows for the rapid computational evaluation of many variations, prioritizing the most promising candidates for chemical synthesis and subsequent biochemical evaluation. diva-portal.orgresearchgate.net

Advanced Molecular Dynamics (MD) Simulations for Dynamic Interactions

A significant challenge in MD simulations is adequately sampling the vast conformational space of a biomolecular system, especially for flexible peptides. nih.govnih.gov Enhanced sampling techniques are a class of algorithms designed to overcome this limitation by accelerating the exploration of different molecular conformations. nih.govarxiv.org

Methods such as Replica-Exchange Molecular Dynamics (REMD), Metadynamics, and Simulated Annealing allow the system to overcome high energy barriers more efficiently, revealing biologically relevant conformational substates that might not be accessible in standard MD simulations. nih.govnih.gov For a peptide like this compound, these techniques could be used to explore its full range of motion and binding modes within the protease active site, providing a more complete picture of its dynamic interactions and how its conformation adapts upon binding.

While docking scores provide a rapid estimate of binding affinity, more rigorous and accurate predictions can be obtained using free energy calculations. nih.gov Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the most accurate computational approaches for predicting the relative binding affinities of a series of related ligands. nih.govresearchgate.net

These "alchemical" free energy calculations simulate a non-physical pathway that transforms one molecule into another (e.g., mutating one inhibitor analog into another) both in solution and when bound to the protein. nih.govresearchgate.net The difference in the free energy of this transformation in the two environments yields the relative binding free energy. nih.gov Recent advances in computational power and methodologies, such as the FEP+ technology, have made these calculations a reliable tool in drug discovery. nih.gov Applying FEP or TI to analogs of this compound would provide highly accurate predictions of their binding affinities, significantly aiding in the rational design of next-generation inhibitors. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Mechanistic Insights

For studying chemical reactions or phenomena involving changes in electronic structure, a purely classical MD approach is insufficient. mpg.de Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating a small, chemically active region of the system (e.g., the inhibitor's reactive group and the enzyme's catalytic residues) with quantum mechanics, while the rest of the system is described by a classical molecular mechanics force field. mpg.denih.govnih.gov

This approach allows for the detailed investigation of reaction mechanisms, such as the covalent bond formation between an inhibitor and a catalytic residue (e.g., cysteine or serine) in the protease active site. nih.gov For this compound, which contains a cysteine residue, QM/MM simulations could be employed to study the precise mechanism of covalent inhibition if it were to act as such an inhibitor. nih.gov The QM/MM framework can model the electronic rearrangements, transition states, and reaction energy barriers with high accuracy, providing deep mechanistic insights that are inaccessible with purely classical methods. nih.govuiuc.edu

Table 2: Compound Names and Abbreviations

| Full Compound Name | Abbreviation/Acronym |

|---|---|

| N-acetyl-L-α-aspartyl-L-α-glutamyl-L-α-difluoroglutamyl-L-α-cyclohexylalanyl-L-cysteine | This compound |

| N-acetyl-L-α-aspartyl-L-α-glutamyl-L-methionyl-L-α-glutamyl-3-(2-naphthyl)-L-alanyl-L-cysteine | AcAsp-Glu-Met-Glu-Cha-Cys |

| Aspartic acid | Asp |

| Glutamic acid | Glu |

| Cysteine | Cys |

| Methionine | Met |

De Novo Peptide Design and Optimization Algorithms

The hexapeptide this compound emerged from sophisticated de novo peptide design strategies aimed at inhibiting the hepatitis C virus (HCV) NS3 protease, a critical enzyme for viral replication. diva-portal.org The design process is a multi-step endeavor that integrates computational methodologies with synthetic chemistry to create novel peptide sequences with high affinity and specificity for the target enzyme.

The foundational approach for designing inhibitors like this compound involves identifying and mimicking the natural substrate of the NS3 protease. However, simple substrate analogs often suffer from poor metabolic stability and low bioavailability. Therefore, optimization algorithms and medicinal chemistry strategies are employed to transform these initial peptide leads into more drug-like molecules.

One of the key optimization strategies utilized in the development of this class of inhibitors is isosterism . This involves the substitution of one or more amino acid residues with non-natural analogs that retain the essential steric and electronic features required for binding but offer improved properties. In the case of this compound, the introduction of non-standard amino acids like L-Cyclohexylalanine (Cha) and 3,3-difluoro-L-alanine (Dif) is a direct outcome of this optimization process. These modifications are intended to enhance the inhibitor's interaction with the flat and featureless active site of the NS3 protease. researchgate.net

Another critical aspect of the optimization process is enhancing the rigidity of the peptide backbone. Flexible peptides often adopt multiple conformations in solution, only one of which might be the active, binding conformation. By introducing conformational constraints, the entropic penalty of binding is reduced, leading to higher affinity. Techniques such as cyclization are often employed to achieve this, although in the linear peptide this compound, the strategic placement of specific residues contributes to a more defined solution structure.

The design and optimization process is iterative. A library of candidate peptides is first designed based on computational models of the enzyme's active site. These peptides are then synthesized and subjected to in vitro assays to determine their inhibitory potency. The resulting structure-activity relationship (SAR) data is then used to refine the computational models and design the next generation of inhibitors with improved characteristics. This cycle of design, synthesis, and testing is fundamental to the development of potent peptide-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, the development of a QSAR model is crucial for predicting the inhibitory potency of novel, unsynthesized peptide sequences, thereby accelerating the drug discovery process.

The foundation of a QSAR model lies in the systematic modification of a lead compound and the subsequent measurement of the activity of the resulting analogs. The structure-activity relationship (SAR) data obtained from such studies provides the essential dataset for building the QSAR model. diva-portal.org In the context of this compound, which targets the HCV NS3 protease, a key dataset for a QSAR study would involve a series of peptides with variations at different positions to probe the chemical space around the lead structure.

For instance, a study on a series of peptide-based NS3 protease inhibitors provided the inhibitory constant (Ki) values for several compounds, illustrating the impact of specific amino acid substitutions on potency. diva-portal.org This type of data is the bedrock for developing a predictive QSAR model.

Table 1: Inhibitory Potency of AcAsp-Glu-X-Glu-Cha-Cys Analogs against HCV NS3 Protease

| Compound ID | P3 Residue (X) | Ki (µM) |

| 121 | Dif | 0.041 |

| 63 | Met | 1.04 |

| 123 | Leu | 0.49 |

To develop a robust QSAR model, a range of molecular descriptors for each peptide in the series would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP).

Once the descriptors are calculated and the biological activity data (e.g., Ki values) are compiled, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build the mathematical model that links the descriptors to the activity. The resulting QSAR equation can then be used to predict the activity of new peptide designs, allowing researchers to prioritize the synthesis of the most promising candidates.

The predictive power of the QSAR model is highly dependent on the quality and diversity of the initial dataset. A well-constructed QSAR model for this class of hexapeptides would enable the virtual screening of large libraries of potential inhibitors, significantly streamlining the search for more effective HCV NS3 protease inhibitors.

Applications As Molecular Probes and Research Tools

Development of Bioconjugatable Derivatives for Labeling and Imaging Studies

The chemical structure of AcAsp-Glu-Dif-Glu-Cha-Cys, particularly its terminal cysteine (Cys) residue, lends itself to chemical modification, enabling the creation of bioconjugatable derivatives. These derivatives are essential for tracking the molecule's interactions within biological systems through labeling and imaging studies.

Fluorescently labeled inhibitors are powerful tools for detecting and quantifying the activity of target enzymes directly within living cells. nih.govnih.gov A common strategy involves conjugating a fluorophore, such as carboxyfluorescein (FAM) or sulforhodamine, to a peptide inhibitor. nih.govnih.gov For a peptide like this compound, the terminal cysteine provides a reactive thiol group suitable for conjugation. This approach is exemplified by Fluorochrome-Labeled Inhibitors of Caspases (FLICA), where a cell-permeant peptide inhibitor is tagged with a fluorescent dye. nih.govantibodiesinc.com

Once introduced to living cells, such a fluorescent derivative of this compound could diffuse across the cell membrane and bind covalently to its active enzyme target. antibodiesinc.comtandfonline.com This binding event leads to the accumulation of the fluorescent signal at the site of enzyme activity, allowing for visualization by fluorescence microscopy and quantitative analysis by flow cytometry. nih.govtandfonline.com This methodology is simple, rapid, and can be combined with other biological markers for multiparametric analysis. nih.gov The resulting labeled cells can be analyzed to measure enzyme activation in various states, and because the inhibitor arrests the enzymatic process, it can help stabilize the system for accurate measurement. nih.govtandfonline.com

Isotopic labeling is indispensable for high-resolution structural and dynamic studies of peptide-protein interactions using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govnih.gov To study the interaction of this compound with its target protease, the peptide can be synthesized with incorporated stable isotopes such as ¹³C, ¹⁵N, or ²H. nih.govresearchgate.net While solid-phase peptide synthesis allows for the incorporation of labeled amino acids, it can be costly for the quantities required for NMR. nih.gov